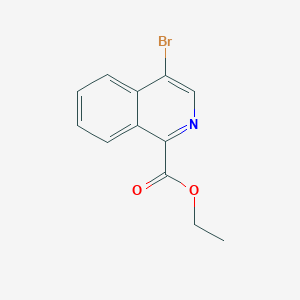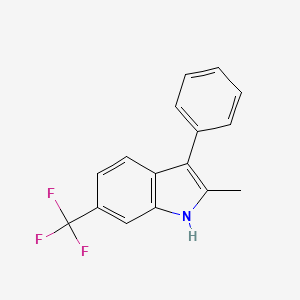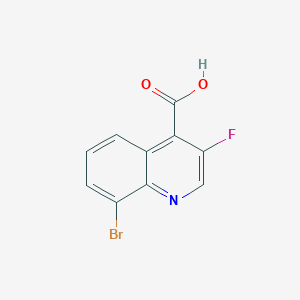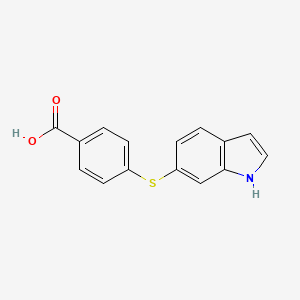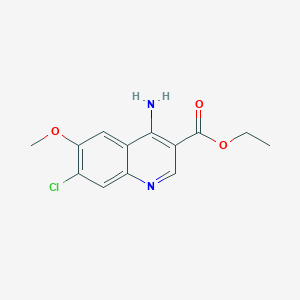
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazinone core substituted with a fluorophenyl group and an aminopyrrolidine moiety, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a fluorinating agent.
Attachment of the Aminopyrrolidine Moiety: The aminopyrrolidine group is attached through nucleophilic substitution or addition reactions, utilizing suitable amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is investigated for its use in materials science, including the development of novel polymers and advanced materials.
作用機序
The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-(3-Aminopyrrolidin-1-yl)-1-phenylpyrazin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(3-Aminopyrrolidin-1-yl)-1-(4-fluorophenyl)pyrazin-2(1H)-one: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
3-(3-Aminopyrrolidin-1-yl)-1-(3-chlorophenyl)pyrazin-2(1H)-one: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior.
Uniqueness
The presence of the fluorophenyl group in 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics. These features can enhance its reactivity and potential biological activities compared to similar compounds.
特性
分子式 |
C14H15FN4O |
|---|---|
分子量 |
274.29 g/mol |
IUPAC名 |
3-(3-aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C14H15FN4O/c15-10-2-1-3-12(8-10)19-7-5-17-13(14(19)20)18-6-4-11(16)9-18/h1-3,5,7-8,11H,4,6,9,16H2 |
InChIキー |
AHPAFDODUVCNAY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)C2=NC=CN(C2=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
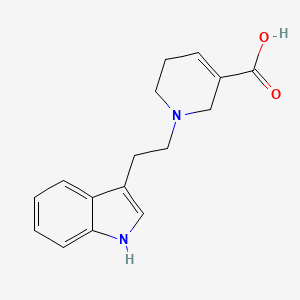

![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)


